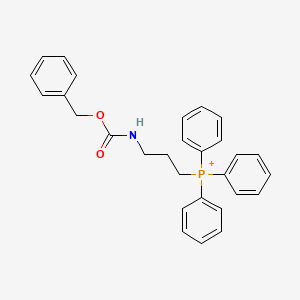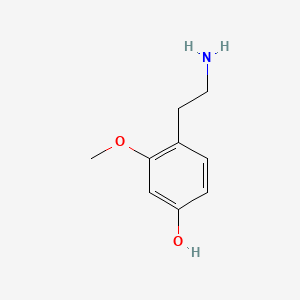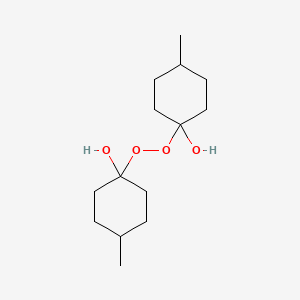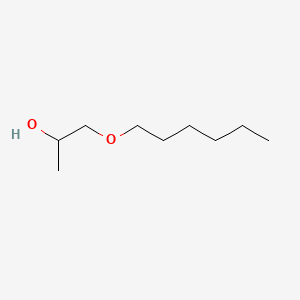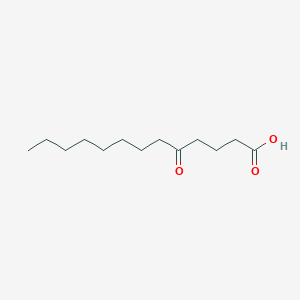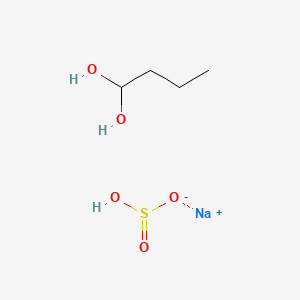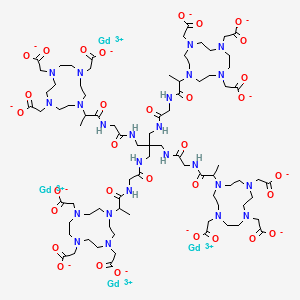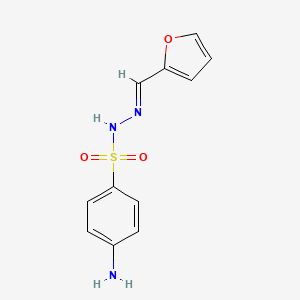
Dysprosium tribromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tribromate de dysprosium est un composé inorganique composé de dysprosium et de brome, de formule chimique DyBr₃. Il fait partie de la série des lanthanides et est connu pour ses propriétés uniques, notamment son point de fusion élevé et sa nature hygroscopique. Le tribromate de dysprosium est généralement un solide gris-blanc soluble dans l’eau et possède une structure cristalline trigonale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le tribromate de dysprosium peut être synthétisé par plusieurs méthodes :
- Le dysprosium réagit avec le brome gazeux pour former du tribromate de dysprosium :
Réaction directe : 2Dy+3Br2→2DyBr3
Transport chimique en phase vapeur : Le tribromate de dysprosium peut également être préparé en faisant réagir de l’oxyde de dysprosium(III) avec du bromure d’aluminium à des températures élevées, formant un composé intermédiaire qui se décompose en tribromate de dysprosium à des températures plus basses.
Méthodes de production industrielle : La production industrielle de tribromate de dysprosium implique généralement la méthode de réaction directe en raison de sa simplicité et de son efficacité. La réaction est réalisée dans un environnement contrôlé pour garantir la pureté du produit.
Types de réactions :
Oxydation : Le tribromate de dysprosium peut subir des réactions d’oxydation, formant de l’oxyde de dysprosium(III) et du brome gazeux.
Réduction : Il peut être réduit en dysprosium métallique et en brome gazeux dans des conditions spécifiques.
Substitution : Le tribromate de dysprosium peut participer à des réactions de substitution avec d’autres halogénures ou ligands.
Réactifs et conditions courants :
Oxydation : Oxygène ou autres agents oxydants à des températures élevées.
Réduction : Agents réducteurs tels que l’hydrogène gazeux ou le carbone à des températures élevées.
Substitution : Sels halogénés ou ligands dans des solvants aqueux ou organiques.
Principaux produits formés :
Oxydation : Oxyde de dysprosium(III) et brome gazeux.
Réduction : Dysprosium métallique et brome gazeux.
Substitution : Divers halogénures de dysprosium ou complexes selon le substituant utilisé.
Applications De Recherche Scientifique
Le tribromate de dysprosium a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d’autres composés de dysprosium et comme catalyseur dans diverses réactions chimiques.
Biologie : Étudié pour son utilisation potentielle dans l’imagerie biologique et comme agent de contraste en raison de ses propriétés magnétiques uniques.
Médecine : Exploré pour son potentiel dans les systèmes de délivrance ciblée de médicaments et comme composant dans les agents de contraste d’imagerie par résonance magnétique (IRM).
Industrie : Utilisé dans la production d’aimants haute performance, de matériaux luminescents et d’autres matériaux de pointe
Mécanisme D'action
Le mécanisme par lequel le tribromate de dysprosium exerce ses effets est principalement lié à ses propriétés magnétiques et électroniques. Les ions dysprosium interagissent avec diverses cibles moléculaires, influençant les propriétés magnétiques et optiques. Ces interactions sont souvent médiées par la coordination avec des ligands ou d’autres molécules, ce qui entraîne des modifications de la structure électronique et du comportement magnétique du composé .
Composés similaires :
Bromure de dysprosium(III) (DyBr₃) : Composition similaire, mais diffère par sa structure cristalline et ses propriétés spécifiques.
Carbonate de dysprosium (Dy₂(CO₃)₃) : Un autre composé de dysprosium avec des propriétés chimiques et physiques différentes.
Sulfate de dysprosium (Dy₂(SO₄)₃) : Utilisé dans des applications similaires, mais présente un comportement chimique et une réactivité distincts
Unicité : Le tribromate de dysprosium est unique en raison de sa structure cristalline spécifique, de son point de fusion élevé et de sa nature hygroscopique. Sa capacité à subir diverses réactions chimiques et ses applications dans les matériaux de pointe et la recherche scientifique le distinguent encore plus des autres composés de dysprosium.
Comparaison Avec Des Composés Similaires
Dysprosium(III) bromide (DyBr₃): Similar in composition but differs in its crystal structure and specific properties.
Dysprosium carbonate (Dy₂(CO₃)₃): Another dysprosium compound with different chemical and physical properties.
Dysprosium sulfate (Dy₂(SO₄)₃): Used in similar applications but has distinct chemical behavior and reactivity
Uniqueness: Dysprosium tribromate is unique due to its specific crystal structure, high melting point, and hygroscopic nature. Its ability to undergo various chemical reactions and its applications in advanced materials and scientific research further distinguish it from other dysprosium compounds.
Propriétés
Numéro CAS |
28958-28-3 |
|---|---|
Formule moléculaire |
Br3DyO9 |
Poids moléculaire |
546.21 g/mol |
Nom IUPAC |
dysprosium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Dy/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clé InChI |
NZSCDDGIJMDTRN-UHFFFAOYSA-K |
SMILES canonique |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Dy+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



